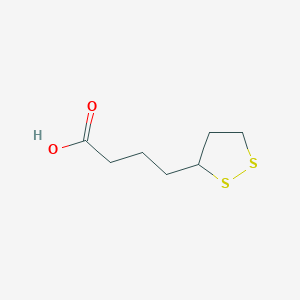

4-(1,2-Dithiolan-3-yl)butanoic acid

Description

Overview of the 1,2-Dithiolane (B1197483) Chemical Class and its Structural Features

The 1,2-dithiolane chemical class is composed of organosulfur compounds characterized by a five-membered ring containing a disulfide bond (-S-S-). wikipedia.orgchemicalbook.com This heterocyclic system is derived from cyclopentane, where two adjacent carbon atoms are replaced by sulfur atoms. wikipedia.org The parent compound, 1,2-dithiolane, has the chemical formula C₃H₆S₂. wikipedia.orgnist.gov

A key structural feature of 1,2-dithiolanes is the inherent ring strain due to the geometry imposed on the disulfide bond. nih.gov This strain, particularly the low C-S-S-C dihedral angle, makes the S-S bond susceptible to cleavage and various chemical reactions, including reduction and ring-opening polymerization. nih.govrsc.org This reactivity is a defining characteristic of the class and a focal point of research. nih.gov

The sulfur atoms in the 1,2-dithiolane ring are nucleophilic, meaning they can readily react with electrophiles. chemicalbook.com This property allows for a range of chemical modifications and has been exploited in the synthesis of various derivatives. chemicalbook.com

Contextualizing 4-(1,2-Dithiolan-3-yl)butanoic Acid within the Broader Dithiolane Landscape

Within the diverse family of 1,2-dithiolane compounds, this compound is a notable member. ambeed.com Its structure consists of a 1,2-dithiolane ring attached to a butanoic acid side chain at the 3-position. This compound is structurally related to the well-known α-lipoic acid, which is chemically named 5-(1,2-dithiolan-3-yl)pentanoic acid. nih.govnih.govresearchgate.net

The presence of both the reactive 1,2-dithiolane ring and a carboxylic acid functional group gives this compound a dual chemical nature. ambeed.comlookchem.com The dithiolane moiety imparts the characteristic redox activity, while the carboxylic acid group provides a site for further chemical modifications, such as esterification or amidation. nih.govresearchgate.net

Historical Development and Evolution of Research on Dithiolane Compounds

Research into dithiolane compounds has a rich history, initially spurred by the discovery of naturally occurring and biologically significant molecules. wikipedia.org Lipoic acid, identified as a growth factor in the mid-20th century, was one of the first 1,2-dithiolanes to be extensively studied. newdrugapprovals.orgtaylorandfrancis.com Early work focused on its isolation, characterization, and role as a coenzyme in metabolic processes. newdrugapprovals.org

The investigation of other natural dithiolanes, such as asparagusic acid from asparagus and nereistoxin, expanded the scope of research. wikipedia.org These discoveries highlighted the diverse biological activities associated with the 1,2-dithiolane ring.

In subsequent years, synthetic chemistry has played a crucial role in advancing the field. chemicalbook.comtandfonline.com The development of new methods for synthesizing substituted 1,2-dithiolanes has enabled the creation of a wide range of analogs for research purposes. nih.govmdpi.com This has allowed for systematic studies into how structural modifications affect the chemical and biological properties of these compounds. nih.govrsc.org

More recently, research has explored the use of 1,2-dithiolanes in materials science, taking advantage of their ability to undergo ring-opening polymerization to create dynamic and self-healing polymers and hydrogels. nih.govresearchgate.netresearchgate.net This modern application demonstrates the continued evolution of research on this versatile class of compounds.

Interactive Data Table: Properties of Selected Dithiolane Compounds

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1,2-Dithiolane | C₃H₆S₂ | 106.21 | 557-22-2 nist.gov |

| This compound | C₇H₁₂O₂S₂ | 192.30 | 5616-63-7 ambeed.com |

| α-Lipoic Acid | C₈H₁₄O₂S₂ | 206.33 | 1200-22-2 nih.govsigmaaldrich.com |

| Asparagusic acid | C₄H₆O₂S₂ | 150.22 | 2224-02-4 |

| 4,4'-Dithiodibutyric acid | C₈H₁₄O₄S₂ | 238.30 | 2906-60-7 nih.gov |

Properties

IUPAC Name |

4-(dithiolan-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S2/c8-7(9)3-1-2-6-4-5-10-11-6/h6H,1-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRQFBXKSVNNDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609060 | |

| Record name | 4-(1,2-Dithiolan-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5616-63-7 | |

| Record name | 4-(1,2-Dithiolan-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Characterization of 4 1,2 Dithiolan 3 Yl Butanoic Acid and Its Derivatives

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are the cornerstone for the separation and quantification of 4-(1,2-dithiolan-3-yl)butanoic acid and its related compounds from various biological and formulation matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques, each offering distinct advantages for specific applications.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile and widely adopted technique for the analysis of this compound due to its high resolution, speed, and accuracy. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode employed for its separation.

A variety of HPLC methods with UV detection have been developed for the quantification of ALA in nutritional supplements and cosmetic creams. nih.govnih.gov A typical method involves a C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., 50 mM disodium (B8443419) hydrogen phosphate (B84403) at pH 2.5 or 0.05 M potassium dihydrogen phosphate at pH 4.5) and an organic modifier like acetonitrile (B52724). nih.govnih.gov The detection wavelength is often set in the range of 201 nm to 340 nm. nih.govnih.gov For instance, one validated HPLC-UV method for a nutritional supplement utilized a C18 column (150 mm), a mobile phase of 50 mM disodium hydrogen phosphate buffer (pH 2.5) and acetonitrile (50:50), and UV detection at 201 nm, achieving a retention time of 6 minutes. nih.gov The linearity of such methods is typically established over a concentration range, for example, from 1.56 to 50 µg/mL, with a high correlation coefficient (e.g., 0.9997). nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters, with reported values as low as 0.05 µg/mL and 0.15 µg/mL, respectively. nih.gov

For the simultaneous determination of ALA and its reduced form, dihydrolipoic acid (DHLA), as well as other thiols in plasma, more complex HPLC methods have been developed. These often involve pre-column derivatization to enhance detection. mdpi.com Chiral HPLC methods are essential for separating the enantiomers of ALA, (R)-(+)-lipoic acid and (S)-(-)-lipoic acid. Amylose-derived chiral stationary phases, such as Chiralpak AS-H and Chiralpak IH-3, have been successfully used for the direct enantiomeric resolution of ALA and DHLA. mdpi.com

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 (Nutritional Supplement) nih.gov | Method 2 (Cosmetic Cream) nih.gov | Method 3 (Chiral Separation) mdpi.com |

| Column | C18 (150 mm) | Luna C18 (150 x 4.6 mm, 5 µm) | Chiralpak AS-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 50 mM Na2HPO4 (pH 2.5):Acetonitrile (50:50) | 0.05 M KH2PO4 (pH 4.5):Acetonitrile (60:40) | n-hexane:IPA:TFA (80:20:0.1) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 201 nm | UV at 340 nm | UV at 330 nm |

| Retention Time | 6 min | < 8 min | R-LA: ~5.5 min, S-LA: ~4.9 min |

| Linearity Range | 1.56 - 50 µg/mL | Not specified | Not specified |

| LOD | 0.05 µg/mL | Not specified | Not specified |

| LOQ | 0.15 µg/mL | Not specified | Not specified |

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of this compound. However, due to the low volatility of the carboxylic acid, derivatization is typically required to convert it into a more volatile form, such as a methyl ester. nih.govresearchgate.net

A common derivatization agent is diazomethane, which reacts with the carboxylic acid to form the corresponding methyl ester. nih.gov This derivative can then be readily analyzed by GC-MS. This technique has been successfully applied to detect lipoic acid in bacterial cells after hydrolysis to release the protein-bound form. nih.gov Another derivatization approach involves the use of MBDSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) for the quantitative determination of lipoic acid in meat samples. nih.gov The analysis of fatty acids in complex mixtures, such as those from the preen gland wax of ducks, has been achieved by GC-MS of their 4,4-dimethyloxazoline (DMOX) derivatives, which provides excellent fragmentation for structure elucidation. nih.gov

While direct GC analysis of underivatized ALA is challenging, GC-MS methods offer high sensitivity and specificity, making them valuable for specific research applications, especially when dealing with complex biological matrices where unambiguous identification is paramount.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and detailed structural analysis of this compound. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the molecular structure and photophysical properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of ALA exhibits characteristic signals corresponding to the different protons in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton on the chiral carbon (C3) of the dithiolane ring typically appears as a multiplet in the range of 3.58-3.61 ppm. nih.gov Other key signals include those for the methylene (B1212753) protons adjacent to the dithiolane ring and the carboxylic acid group. The chemical shifts and coupling patterns provide valuable information for confirming the structure.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For ALA complexed with α-cyclodextrin, the carbonyl carbon (C=O) peak was observed at 176.9 ppm, shifted upfield from the 182.9 ppm of free ALA. semanticscholar.org The carbons of the dithiolane ring and the butanoic acid chain also show distinct chemical shifts, allowing for a complete assignment of the carbon signals. For instance, in a crystalline RALA-αCD complex, multiple peaks in the range of 20–45 ppm were assigned to the –CH bonds. semanticscholar.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and its Derivatives

| Atom | ¹H Chemical Shift (ppm) nih.govlibretexts.org | ¹³C Chemical Shift (ppm) semanticscholar.org |

| C1 (COOH) | ~11-12 (broad s) | ~177 - 183 |

| C2 (CH₂) | ~2.3-2.5 (t) | ~34 |

| C3 (CH) | ~3.58-3.61 (m) | ~56 |

| C4 (CH₂) | ~1.8-2.0 (m) | ~40 |

| C5 (CH₂) | ~3.1-3.2 (m) | ~38 |

| C6 (CH₂) | ~1.6-1.7 (m) | ~29 |

| C7 (CH₂) | ~1.4-1.5 (m) | ~25 |

| C8 (CH₃) | Not Applicable | Not Applicable |

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photophysical Properties

UV-Vis spectroscopy is a straightforward and valuable technique for quantifying this compound and studying its photophysical properties. The dithiolane ring is the primary chromophore responsible for its UV absorption.

ALA exhibits a characteristic absorption maximum in the ultraviolet region. In various solvents, the peak absorbance (λmax) is typically observed around 330-335 nm. nih.govnist.gov For example, in dimethyl formamide (B127407) (DMF), the absorption maximum is around 325 nm. lookchem.com The intensity of this absorption is directly proportional to the concentration of ALA, which forms the basis for its quantification in solutions and formulations. The dithiolane ring is susceptible to photodegradation upon exposure to UV light, leading to a decrease in the characteristic absorption band at 333 nm. nih.gov This property is important to consider during the analysis and storage of ALA-containing products.

Mass Spectrometry (MS) for Molecular Confirmation and Metabolite Profiling

Mass spectrometry is a highly sensitive and specific technique used for the molecular weight confirmation of this compound and for the identification and quantification of its metabolites in biological fluids.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful approach for analyzing ALA and its metabolites in complex matrices like plasma and urine. nih.govresearchgate.net Electrospray ionization (ESI) is a commonly used ionization technique, often in the negative ion mode, to generate the deprotonated molecule [M-H]⁻. nih.govnih.gov For ALA, this corresponds to an m/z of 205.0. nih.gov

The fragmentation pattern of the parent ion in MS/MS provides structural information and enhances selectivity. For example, a common fragmentation of the [M-H]⁻ ion of ALA is the loss of a carboxyl group, resulting in a fragment ion at m/z 170.9. nih.gov This transition (205.0 → 170.9) is often used for selected reaction monitoring (SRM) in quantitative studies. nih.gov

Metabolite profiling studies using LC-MS/MS have identified several key metabolites of ALA. The primary metabolic pathway is mitochondrial β-oxidation of the fatty acid side chain. nih.gov This leads to the formation of metabolites such as bisnorlipoic acid and tetranorlipoic acid . nih.gov Another significant metabolic route involves the reduction of the dithiolane ring followed by S-methylation, producing metabolites like 6,8-bis(methylthio)octanoic acid , 4,6-bis(methylthio)hexanoic acid , and 2,4-bis(methylthio)butanoic acid . nih.gov In some species, these methyl sulfides can be further oxidized to sulfoxides. nih.gov

Table 3: Major Metabolites of this compound Identified by Mass Spectrometry

| Metabolite Name | Molecular Formula | Metabolic Pathway |

| Bisnorlipoic acid | C₆H₁₀O₂S₂ | β-oxidation |

| Tetranorlipoic acid | C₄H₆O₂S₂ | β-oxidation |

| 6,8-Bis(methylthio)octanoic acid | C₁₀H₂₀O₂S₂ | Reduction and S-methylation |

| 4,6-Bis(methylthio)hexanoic acid | C₈H₁₆O₂S₂ | β-oxidation, Reduction and S-methylation |

| 2,4-Bis(methylthio)butanoic acid | C₆H₁₂O₂S₂ | β-oxidation, Reduction and S-methylation |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the quantification of this compound in various biological samples, including plasma and urine. nih.govnih.gov This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection of mass spectrometry. core.ac.uk

Several LC-MS methods have been developed and validated for the analysis of lipoic acid. A common approach involves reversed-phase HPLC, often utilizing a C18 column, to separate the analyte from other matrix components. nih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution containing an acid like acetic acid or formic acid to ensure proper ionization. nih.govnih.gov

Electrospray ionization (ESI) is a frequently employed ionization source in LC-MS analysis of lipoic acid, often operated in the negative ion mode for enhanced sensitivity. nih.gov Detection can be performed using a single quadrupole mass spectrometer in selected ion monitoring (SIM) mode or a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for even greater specificity. nih.govresearchgate.net

The development of these methods often includes a simple sample preparation step, such as protein precipitation with acetonitrile, to remove proteins that can interfere with the analysis. nih.govresearchgate.net The use of an internal standard, such as naproxen (B1676952) or deuterated lipoic acid, is essential for accurate quantification by correcting for variations in sample preparation and instrument response. nih.govresearchgate.net

Validated LC-MS methods for this compound have demonstrated excellent linearity over a wide concentration range, with high accuracy and precision. nih.govnih.gov For instance, one method showed linearity from 5 to 10,000 ng/mL with intra- and inter-day precision of less than 7%. nih.gov The lower limit of quantification (LLOQ) for these methods is typically in the low ng/mL range, making them suitable for pharmacokinetic studies. nih.govresearchgate.net

Table 1: Exemplary LC-MS Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Chromatography | ||

| Column | Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm) | nih.gov |

| Mobile Phase | Acetonitrile: 0.1% Acetic Acid (65:35, v/v) | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Mass Spectrometry | ||

| Ionization | Electrospray Ionization (ESI) | nih.gov |

| Mode | Selected Ion Monitoring (SIM) | nih.gov |

| Performance | ||

| Linearity Range | 5 - 10,000 ng/mL | nih.gov |

| Precision (Intra- & Inter-day) | < 7% | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and identification of metabolites of this compound. nih.gov This technique involves the selection of a specific precursor ion (the parent molecule) which is then fragmented through collision-induced dissociation (CID) to produce a characteristic spectrum of product ions. This fragmentation pattern provides valuable information about the structure of the metabolite. nih.gov

The application of LC-MS/MS has been instrumental in identifying various metabolites of lipoic acid in biological systems. researchgate.net For instance, in studies using rat and human liver microsomes, several phase I metabolites have been identified. These metabolic pathways include hydroxylation, N-oxidation, N-deisopropylation, and oxidation. nih.gov The resulting metabolites can be detected and their structures proposed based on the mass shifts from the parent compound and the specific fragmentation patterns observed in the MS/MS spectra. nih.gov

For example, an analytical method for the enantiomeric determination of α-lipoic acid in human urine utilized LC-MS/MS with electrospray ionization in the negative ion mode. The monitoring of specific ion transitions (m/z 205.0 → 170.9 for lipoic acid and m/z 209.0 → 174.9 for the internal standard) allowed for sensitive and selective quantification. nih.gov Another study on the metabolism of a related compound identified metabolites through pathways such as hydroxylation, N-oxidation, N-deisopropylation, N,N-dealkylation, and oxidation and dehydrogenation by analyzing the significant features from high-resolution mass spectrometry data. nih.gov

The use of high-resolution mass spectrometry (HRMS) combined with MS/MS further enhances the capability to identify unknown metabolites by providing accurate mass measurements, which can be used to determine the elemental composition of the metabolites. nih.gov

Table 2: Common Metabolites of this compound and their Detection by MS/MS

| Metabolite Type | Metabolic Reaction | MS/MS Application | Reference |

| Hydroxylated Metabolites | Hydroxylation | Identification in liver microsomes | nih.gov |

| N-Oxide Metabolites | N-oxidation | Identification in liver microsomes | nih.gov |

| N-Deisopropylated Metabolites | N-deisopropylation | Identification in liver microsomes | nih.gov |

| Dihydrolipoic acid | Reduction | Differentiation from oxidized form | researchgate.net |

Crystallographic Analysis for Geometric and Conformational Studies

Crystallographic analysis, specifically single-crystal X-ray diffraction, provides definitive information about the three-dimensional structure of this compound and its derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering insights into the molecule's geometry and preferred conformation.

While the crystal structure of this compound itself has been a subject of interest, recent research has also focused on its co-crystals. Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. A study on co-crystals of α-lipoic acid with nicotinamide (B372718) successfully determined the crystal structure using single-crystal X-ray diffraction. rsc.org This analysis was crucial for confirming the formation of the co-crystal and understanding the intermolecular interactions, such as hydrogen bonding, that stabilize the structure. rsc.org The detailed structural information obtained from crystallographic studies is invaluable for understanding the physicochemical properties of the compound, including its stability and solubility. rsc.org

Other Specialized Analytical Modalities

Beyond the mainstream techniques of LC-MS and crystallography, other specialized analytical methods offer unique advantages for the characterization of this compound.

Electrochemical methods provide a sensitive and often simpler alternative for the quantification of this compound. These techniques are based on the electrochemical activity of the disulfide bond in the lipoic acid molecule. nih.gov Various types of electrodes, including glassy carbon, carbon fiber, and boron-doped diamond electrodes, have been utilized for its determination. nih.gov

Voltammetric techniques, such as cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry, are commonly employed. tandfonline.com The oxidation of lipoic acid at a glassy carbon electrode has been shown to be an irreversible, pH-independent process. tandfonline.com The development of modified electrodes, such as those coated with cerium(IV) and iron(III) oxide nanoparticles or conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), has led to enhanced sensitivity and selectivity. mdpi.commdpi.com These modified sensors can exhibit linear responses to lipoic acid in the micromolar range with low detection limits. mdpi.com

Table 3: Performance of Various Electrodes in the Electrochemical Detection of this compound

| Electrode Type | Technique | Linear Range (μM) | Detection Limit (μM) | Reference |

| Glassy Carbon Electrode | Differential Pulse Voltammetry | - | 1.8 | tandfonline.com |

| CeO₂·Fe₂O₃ NPs/GCE | Voltammetry | 0.075–7.5 and 7.5–100 | 0.053 | mdpi.com |

| Boron-Doped Diamond | Differential Pulse Voltammetry | 0.3–105 | 0.088 | nih.gov |

Capillary electrophoresis (CE) is another powerful separation technique that has been successfully applied to the analysis of this compound. nih.gov CE offers high separation efficiency, short analysis times, and requires only small sample volumes. researchgate.netnih.gov

One of the key applications of CE in the analysis of lipoic acid is the direct enantioseparation of its (R)- and (S)-enantiomers. nih.gov This is particularly important as the naturally occurring form is the (R)-enantiomer, while synthetic preparations are often racemic. nih.gov The separation is typically achieved by adding a chiral selector, such as trimethyl-β-cyclodextrin, to the background electrolyte. nih.gov

Methods have been developed for the determination of lipoic acid in dietary supplements and biological fluids like urine. nih.govnih.gov For urine analysis, a derivatization step is often employed to enhance the detectability of the compound. nih.gov For instance, after reduction of the disulfide bond, the resulting thiol can be derivatized with a reagent like 1-benzyl-2-chloropyridinium (B76325) bromide, allowing for sensitive UV detection. nih.gov Validated CE methods have demonstrated good linearity and low limits of detection, making them suitable for various applications. nih.gov

Table 4: Capillary Electrophoresis Methods for this compound Analysis

| Application | Method Details | Performance | Reference |

| Enantioseparation in Dietary Supplements | Chiral Selector: Trimethyl-β-cyclodextrin | Successful chiral resolution | nih.gov |

| Determination in Urine | Derivatization with BCPB, UV detection at 322 nm | LOD: 1.2 µmol/L, Linearity: 2.5-80 µmol/L | nih.gov |

| Quantification in Dietary Supplements | UV detection at 208 nm | LOD: 0.8 µg/ml, LOQ: 2.5 µg/ml | researchgate.net |

Preclinical Pharmacological and Metabolic Profiling of 4 1,2 Dithiolan 3 Yl Butanoic Acid and Its Biotransformation Products

Absorption and Distribution in Preclinical Animal Models

Following oral administration of radiolabeled α-lipoic acid to mice, rats, and dogs, the compound is absorbed and undergoes extensive metabolism. nih.gov Regardless of the species, a significant portion of the administered radioactivity, exceeding 80%, is excreted through the kidneys. nih.gov This indicates that the compound and its metabolites are systematically distributed and subsequently cleared via the renal route. nih.gov The parent compound, α-lipoic acid, is extensively metabolized, with various biotransformation products being identified in circulation. nih.govresearchgate.net

| Preclinical Model | Key Findings on Absorption and Distribution |

| Mice | Following oral administration, α-lipoic acid is absorbed and extensively metabolized, with over 80% of radioactivity excreted renally. nih.gov |

| Rats | Similar to mice, oral administration leads to significant absorption and metabolism, with the primary route of excretion being renal. nih.gov |

| Dogs | After oral dosing, α-lipoic acid is well-absorbed and undergoes extensive biotransformation, with renal excretion being the main elimination pathway. nih.gov |

Metabolic Pathways and Biotransformation Products

The biotransformation of α-lipoic acid, leading to the formation of 4-(1,2-dithiolan-3-yl)butanoic acid and other metabolites, proceeds through several key pathways. nih.govresearchgate.net Mitochondrial β-oxidation is a primary route of metabolism. nih.govresearchgate.net This is often accompanied by the reduction of the dithiolane ring, S-methylation, subsequent oxidation, and conjugation reactions. nih.govresearchgate.net

Mitochondrial β-oxidation plays a central role in the metabolism of α-lipoic acid's carboxylic acid side chain. nih.govresearchgate.net This process involves the sequential shortening of the fatty acid chain. The initial cycle of β-oxidation converts α-lipoic acid into bisnorlipoic acid. Subsequent β-oxidation leads to the formation of this compound (tetranorlipoic acid). natural-necessity.com This pathway is a fundamental step in the breakdown of α-lipoic acid across different species. nih.gov

In conjunction with other metabolic processes, the 1,2-dithiolane (B1197483) ring of α-lipoic acid and its metabolites can undergo reduction. nih.govresearchgate.net This reaction converts the cyclic disulfide into its open-chain dithiol form, known as dihydrolipoic acid. natural-necessity.com This reduction is a significant metabolic step that occurs concurrently with other biotransformation pathways. nih.govresearchgate.net The opening of the 1,2-dithiolane ring can be initiated by nucleophiles and is a key aspect of its chemical reactivity. chemicalbook.comacs.org

Following the reduction of the 1,2-dithiolane ring to its dithiol form, the resulting sulfhydryl groups are susceptible to S-methylation. nih.govresearchgate.net This process involves the attachment of a methyl group to the sulfur atoms. Metabolites that have undergone both β-oxidation and ring opening can be methylated, leading to the formation of compounds such as 4,6-bismethylmercapto-hexanoic acid and 2,4-bismethylmercapto-butanoic acid. natural-necessity.com

The S-methylated metabolites can be further oxidized. The methyl sulfide (B99878) groups can be converted to sulfoxides. nih.govresearchgate.net This oxidation has been observed to occur, with a notable prevalence in dogs, where the disulfoxide of 2,4-bismethylmercapto-butanoic acid was identified as a major and the most polar metabolite. nih.govresearchgate.net

Conjugation with amino acids, particularly glycine (B1666218), represents another metabolic pathway for α-lipoic acid and its metabolites. nih.govresearchgate.net This pathway appears to be in competition with β-oxidation. nih.govresearchgate.net Glycine conjugation has been identified as a more predominant metabolic route in mice compared to other species studied. nih.govresearchgate.net This process can be influenced by the availability of co-substrates like CoA and glycine, and studies in rats have shown that α-lipoic acid can impair the glycine conjugation of other substances by depleting hepatic CoA and inhibiting the necessary enzymes. nih.gov

| Metabolic Pathway | Description | Key Metabolites | Primary Species Noted |

| β-Oxidation | Shortening of the carboxylic acid side chain. nih.govresearchgate.net | Bisnorlipoic acid, this compound. natural-necessity.com | Mice, Rats, Dogs. nih.gov |

| Ring Reduction | Conversion of the 1,2-dithiolane ring to a dithiol. nih.govresearchgate.net | Dihydrolipoic acid. natural-necessity.com | Mice, Rats, Dogs. nih.gov |

| S-Methylation | Addition of methyl groups to the sulfur atoms of the dithiol. nih.govresearchgate.net | 4,6-bismethylmercapto-hexanoic acid, 2,4-bismethylmercapto-butanoic acid. natural-necessity.com | General. nih.govresearchgate.net |

| Sulfide Oxidation | Oxidation of methyl sulfides to sulfoxides. nih.govresearchgate.net | Disulfoxide of 2,4-bismethylmercapto-butanoic acid. nih.govnatural-necessity.com | Predominantly Dogs. nih.govresearchgate.net |

| Glycine Conjugation | Conjugation with the amino acid glycine. nih.govresearchgate.net | Glycine conjugates of α-lipoic acid and its metabolites. nih.govresearchgate.netnih.gov | Predominantly Mice. nih.govresearchgate.net |

Identification and Characterization of Key Circulating Metabolites (e.g., 2,4-Bismethylmercapto-butanoic acid)

The biotransformation of this compound results in a variety of circulating metabolites. The primary metabolic processes involve the reduction of the 1,2-dithiolane ring, followed by S-methylation and shortening of the butanoic acid side chain via mitochondrial β-oxidation. natural-necessity.com

A key metabolite identified in circulation is 2,4-Bismethylmercapto-butanoic acid . natural-necessity.com Its formation is a result of the reductive opening of the dithiolane ring to form a dithiol, which is then subjected to methylation of both sulfur atoms. This process occurs concurrently with the β-oxidation of the carboxylic acid side chain.

In addition to 2,4-bismethylmercapto-butanoic acid, other metabolites have been characterized. In dogs, for instance, this metabolite can undergo further oxidation to form its corresponding disulfoxide, which has been identified as a major polar metabolite in this species. natural-necessity.com The metabolic cascade is complex, involving multiple enzymatic systems that lead to a diverse profile of metabolites in the bloodstream.

Table 1: Key Metabolic Transformations and Resulting Metabolites

| Metabolic Pathway | Intermediate/Metabolite | Description |

| β-Oxidation | Bisnorlipoic acid, Tetranorlipoic acid | Shortening of the carboxylic acid side chain. |

| Ring Reduction & S-Methylation | Dihydrolipoic acid derivatives | Opening of the 1,2-dithiolane ring followed by the addition of methyl groups to the sulfur atoms. |

| Combined Pathways | 2,4-Bismethylmercapto-butanoic acid | Product of both β-oxidation and reductive S-methylation. natural-necessity.com |

| Further Oxidation (Species-dependent) | Disulfoxide of 2,4-bismethylmercapto-butanoic acid | Oxidation of the methyl sulfide groups, prominent in dogs. natural-necessity.com |

Excretion Routes and Metabolite Clearance in Preclinical Animal Models

Preclinical studies in various animal models, including mice, rats, and dogs, have established that the primary route of excretion for this compound and its metabolites is through the kidneys. natural-necessity.com Following administration, a significant majority of the compound and its biotransformation products are eliminated in the urine.

Radiolabeling studies with analogous compounds have shown that over 80% of the administered radioactivity is recovered in the urine of mice, rats, and dogs. natural-necessity.com This indicates efficient renal clearance of the parent compound and its various metabolites. Fecal excretion accounts for a much smaller portion of the elimination. The extensive metabolism ensures that the parent compound is rarely detected in urine, with the excreted products being predominantly its various metabolites. nih.gov

Table 2: Excretion Profile in Preclinical Models

| Species | Primary Excretion Route | Percentage of Renal Excretion (approx.) | Key Findings |

| Mouse | Renal | >80% | Rapid clearance of metabolites via urine. natural-necessity.com |

| Rat | Renal | >80% | Similar to mice, with efficient urinary excretion of metabolites. natural-necessity.comnih.gov |

| Dog | Renal | >80% | High renal clearance, with a distinct metabolite profile in urine. natural-necessity.com |

Species-Specific Differences in Biotransformation and Metabolic Profiles

Significant variations in the metabolic profiling of this compound have been observed across different preclinical animal species. natural-necessity.com These differences primarily lie in the predominant metabolic pathways and the relative abundance of specific metabolites.

While mitochondrial β-oxidation is a common and central metabolic route in all species studied, the subsequent modifications of the molecule show notable divergence. natural-necessity.com

In dogs , a key species-specific feature is the prominent oxidation of the methyl sulfide groups. The disulfoxide of 2,4-bismethylmercapto-butanoic acid is the most abundant and polar metabolite identified in this species. natural-necessity.com

In mice , conjugation with glycine appears to be a more significant metabolic pathway compared to other species. This suggests a competitive interplay between β-oxidation and amino acid conjugation in mice. natural-necessity.com

Rats exhibit a metabolic profile that is also heavily reliant on β-oxidation, but the extent of sulfoxide (B87167) formation seen in dogs or glycine conjugation in mice is less pronounced. natural-necessity.com

These species-specific differences underscore the importance of conducting metabolic studies in multiple animal models to obtain a comprehensive understanding of a compound's biotransformation. The unpredictability of metabolic pathways across species is a well-documented phenomenon in pharmacology. nih.gov

Table 3: Summary of Species-Specific Metabolic Differences

| Species | Predominant/Unique Metabolic Pathway | Major/Characteristic Metabolite(s) |

| Dog | Oxidation of methyl sulfides | Disulfoxide of 2,4-bismethylmercapto-butanoic acid natural-necessity.com |

| Mouse | Glycine conjugation | Glycine conjugates of β-oxidation products natural-necessity.com |

| Rat | β-Oxidation | Products of β-oxidation and S-methylation natural-necessity.com |

Structure Activity Relationship Sar and Computational Studies of Dithiolane Compounds

Elucidating Structure-Activity Relationships for Various Biological Activities

The structure of ALA is characterized by a 1,2-dithiolane (B1197483) ring and a pentanoic acid side chain. rsc.org This unique structure confers upon it both hydrophilic and hydrophobic properties, allowing it to act in both aqueous and lipid environments. mdpi.com The biological activity of ALA and its analogues is influenced by modifications to these structural features.

The 1,2-dithiolane ring is a key pharmacophore responsible for the antioxidant properties of ALA. rsc.org The disulfide bond can be readily reduced to form dihydrolipoic acid (DHLA), which is also a potent antioxidant. rsc.org The redox cycling between ALA and DHLA is central to their ability to scavenge reactive oxygen species and regenerate other antioxidants like vitamin C and vitamin E. nih.govmdpi.com Studies on analogues have shown that the size and substitution of the dithiolane ring can significantly impact activity. For instance, the ring strain in the five-membered dithiolane ring contributes to its reactivity. nih.gov

The carboxylic acid side chain also plays a critical role in the biological activity of ALA. It influences the compound's solubility, distribution, and ability to interact with biological targets. rsc.org Esterification or amidation of the carboxylic acid group can alter the pharmacokinetic properties of the resulting derivatives. For example, the synthesis of ALA ester derivatives has been explored to investigate potential structure-antioxidant activity relationships. researchgate.net

The chirality of ALA is another important factor. The R-enantiomer (R-ALA) is the naturally occurring and more biologically active form compared to the S-enantiomer (S-ALA). researchgate.net This stereospecificity is evident in its role as a cofactor for mitochondrial enzymes. nih.gov However, many commercial preparations of ALA are a racemic mixture of both enantiomers. nih.gov Quantum energy minimization calculations have been used to determine the energy values of the R and S configurations. nih.gov

Derivatives of ALA have been synthesized and evaluated for various biological activities, including anticancer and neuroprotective effects. nih.govnih.gov For instance, some ALA derivatives have shown dose-dependent inhibitory properties against various cancer cell lines. nih.gov The structure-activity relationship studies of these derivatives aim to identify the structural modifications that lead to enhanced efficacy and selectivity for specific biological targets.

Table 1: Structure-Activity Relationship of Alpha-Lipoic Acid and its Analogs

| Structural Feature | Modification | Impact on Biological Activity |

|---|---|---|

| 1,2-Dithiolane Ring | Ring opening to DHLA | Essential for antioxidant redox cycling. rsc.org |

| Substitution on the ring | Can alter reactivity and biological interactions. | |

| Carboxylic Acid Side Chain | Esterification/Amidation | Modifies pharmacokinetic properties. researchgate.net |

| Chain length variation | Affects solubility and target binding. | |

| Chirality | R-enantiomer vs. S-enantiomer | R-ALA is the more biologically active form. researchgate.net |

| Derivatization | Addition of functional groups | Can lead to new biological activities (e.g., anticancer). nih.gov |

Computational Chemistry Approaches for Understanding Dithiolane Reactivity and Interactions

Computational chemistry offers a suite of powerful techniques to probe the reactivity and interactions of dithiolane compounds like ALA at the atomic level. These methods provide insights that are often difficult to obtain through experimental means alone.

Quantum-Chemical Calculations (e.g., DFT, MP2, C-PCM models) for Energetic and Electronic Properties

Quantum-chemical calculations are employed to investigate the electronic structure and energetic properties of ALA and its derivatives. Density Functional Theory (DFT) is a widely used method for these studies. nih.govetsu.edu

DFT Calculations: DFT methods, such as B3LYP, combined with various basis sets like 6-311+G(3df,2p) and aug-cc-pVDZ, have been used to optimize the geometries of ALA and its metabolites in both vacuum and in the presence of water. nih.govresearchgate.net These calculations help in understanding the antioxidant properties by determining parameters like proton affinity, bond dissociation enthalpy, and adiabatic ionization potential. nih.gov

MP2 Calculations: Second-order Møller–Plesset perturbation theory (MP2) provides a higher level of theory to better account for electron correlation effects, offering a more accurate description of the electronic structure. nih.govresearchgate.net

C-PCM Models: The Conductor-like Polarizable Continuum Model (C-PCM) is used to simulate the effects of a solvent, such as water, on the electronic properties of the molecule. nih.gov This is crucial for understanding the behavior of ALA in a biological environment.

These calculations have revealed that the sulfhydryl (-SH) groups in the reduced form (DHLA) have the greatest electron-donating activities, which is a key factor in their antioxidant potential. nih.govnih.gov

Molecular Modeling and Simulation for Conformational Analysis

The three-dimensional conformation of ALA is critical for its biological function. Molecular modeling and simulation techniques are used to explore the possible conformations of the molecule.

Conformational Analysis: A conformational search can be performed by systematically rotating the internal dihedral angles of the molecule to identify stable, low-energy conformers. nih.govacademie-sciences.fr For ALA, this involves scanning the dihedral angles of the pentanoic acid chain. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. These simulations have been used to study the structural properties of melts of nonconcatenated ring polymers, which can provide insights into the behavior of dithiolane-containing polymers. arxiv.org

These studies have shown that the 1,2-dithiolane ring of ALA can adopt different puckered conformations, and the flexibility of the side chain allows it to adopt various spatial arrangements. nih.gov

Table 2: Computational Methods in the Study of 4-(1,2-Dithiolan-3-yl)butanoic acid

| Computational Method | Application | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic property calculation. nih.govetsu.edu | Revealed the high electron-donating activity of the SH groups in DHLA. nih.govnih.gov |

| Møller–Plesset Perturbation Theory (MP2) | High-accuracy electronic structure calculation. nih.gov | Provides a more refined understanding of electron correlation effects. |

| Conductor-like Polarizable Continuum Model (C-PCM) | Solvation effects simulation. nih.gov | Allows for the study of ALA's properties in an aqueous environment. |

| Molecular Dynamics (MD) Simulation | Conformational analysis over time. arxiv.org | Provides insights into the dynamic behavior and flexibility of the molecule. |

| Molecular Docking | Prediction of binding to target proteins. nih.gov | Identified potential binding sites for ALA in proteins like manganese superoxide (B77818) dismutase. nih.gov |

Molecular Docking for Predicting Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This method is invaluable for identifying potential biological targets of ALA and its derivatives and for understanding the molecular basis of their interactions.

Predicting Binding Modes: Molecular docking studies have been performed to investigate the interaction of ALA and its analogues with various proteins. For example, docking simulations have shown that ALA can bind within a specific region of human manganese superoxide dismutase (MnSOD), an important antioxidant enzyme. nih.gov

Identifying Key Interactions: These simulations can identify the specific amino acid residues in the protein that interact with the ligand, providing insights into the forces that stabilize the complex, such as hydrogen bonds and hydrophobic interactions.

Guiding Drug Design: By predicting how modifications to the ALA structure might affect its binding to a target protein, molecular docking can guide the design of new derivatives with improved affinity and selectivity. For instance, computer modeling studies have suggested a direct binding site for ALA at the tyrosine kinase domain of the insulin (B600854) receptor. researchgate.net

Advanced Research and Future Directions in 4 1,2 Dithiolan 3 Yl Butanoic Acid Research

Development of Novel Delivery Systems for Enhanced Preclinical Efficacy

The therapeutic potential of 4-(1,2-dithiolan-3-yl)butanoic acid, also known as lipoic acid, is often hindered by its suboptimal pharmacokinetic profile, including low solubility and stability. To overcome these limitations, researchers are actively developing novel delivery systems to enhance its preclinical efficacy. These advanced strategies aim to improve bioavailability, target specific tissues, and provide controlled release of the compound.

Nanotechnology-Based Delivery Approaches

Nanotechnology offers promising solutions to the challenges associated with the delivery of this compound. nih.gov By encapsulating or conjugating the molecule with nano-sized carriers, it is possible to improve its stability, solubility, and therapeutic effectiveness. nih.govnih.gov

Various types of nanoparticles, including polymeric nanoparticles, liposomes, and nanoemulsions, have been explored for the delivery of therapeutic agents. nih.govresearchgate.net Polymeric nanoparticles, made from biodegradable and biocompatible polymers such as poly-l-lactic acid and polyethylene (B3416737) glycol, can protect the enclosed drug from degradation and facilitate controlled release. nih.gov Liposomes, which are lipid-based vesicles, and nanoemulsions are also effective in enhancing the bioavailability of both hydrophobic and hydrophilic drugs. nih.govresearchgate.net

Recent research has highlighted the potential of nanotechnology to improve the clinical application of various therapeutic agents by overcoming barriers to absorption and enabling targeted delivery. nih.govresearchgate.net For instance, nanoparticles can be functionalized with specific molecules to target them to particular cells or tissues, thereby increasing the local concentration of the drug and reducing systemic side effects. researchgate.net

Other Advanced Formulation Strategies

Beyond nanotechnology, other advanced formulation strategies are being investigated to improve the delivery of therapeutic compounds. These include the use of hydrogels, micelles, and dendrimers. nih.gov Hydrogels, which are three-dimensional polymer networks, can encapsulate drugs and provide sustained release. nih.gov Micelles and dendrimers are other types of self-assembling structures that can carry drug molecules. nih.gov

The primary goal of these advanced formulations is to overcome the natural barriers of the body, such as the skin's outer layer, to ensure that the therapeutic agent reaches its target site in an effective concentration. researchgate.net These delivery systems can be designed to respond to specific physiological triggers, such as pH or temperature, to release the drug in a controlled manner.

Biosynthetic Pathways and Metabolic Engineering of 1,2-Dithiolane (B1197483) Compounds

The natural occurrence of 1,2-dithiolane compounds, such as asparagusic acid found in asparagus, has spurred interest in understanding their biosynthetic pathways. wikipedia.orgresearchgate.net The parent 1,2-dithiolane is derived from 1,3-propanedithiol. wikipedia.org The synthesis of functional 1,2-dithiolanes can be achieved through various chemical routes, including a one-step synthesis from 1,3-bis-tert-butyl thioethers. rsc.orgnih.gov

Metabolic engineering presents a powerful approach for the large-scale production of valuable chemicals, including 1,2-dithiolane compounds. youtube.comyoutube.com This field involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired product. youtube.comweforum.org By introducing heterologous genes and optimizing existing metabolic routes, it is possible to engineer microorganisms like Escherichia coli or yeast to produce specific compounds. youtube.comnih.govnih.gov

A key strategy in metabolic engineering is the "design-build-test-learn" cycle, where pathways are designed based on existing knowledge, constructed using genetic engineering tools, tested for production, and then further optimized. youtube.com This iterative process allows for the continuous improvement of production titers and yields. For example, researchers have successfully engineered E. coli to produce 1,2-propanediol from glycerol (B35011) by overexpressing key enzymes and manipulating fermentative pathways. nih.gov Similarly, Saccharomyces cerevisiae has been engineered for the same purpose, demonstrating the versatility of metabolic engineering across different host organisms. nih.gov

Exploration of Unidentified Mechanistic Aspects and Novel Biological Targets

While the antioxidant properties of this compound are well-established, ongoing research seeks to uncover novel mechanistic aspects and identify new biological targets. The unique reactivity of the 1,2-dithiolane ring, characterized by a low C-S-S-C dihedral angle, contributes to its biological activity. nih.gov

Recent studies have focused on predicting the biological targets of novel synthesized compounds. For instance, artificial intelligence and computational methods are being used to predict the molecular targets of new quinoxaline (B1680401) derivatives. johnshopkins.edu This approach can accelerate the discovery of new therapeutic applications for existing and novel compounds.

The exploration of butanoic acid derivatives has revealed their potential as antiviral agents and inhibitors of histone deacetylase (HDAC). biointerfaceresearch.com However, the therapeutic application of some butanoic acid derivatives is limited by their short half-life. biointerfaceresearch.com This highlights the need for further research into the structure-activity relationships and mechanisms of action of these compounds. The development of novel bitopic hybrids, which combine different pharmacophores, represents another strategy to explore new biological activities and targets. nih.gov

Comparative Research with Other Dithiolane Analogs and Metabolites

Comparative studies of this compound with its analogs and metabolites are crucial for understanding structure-activity relationships and identifying compounds with improved therapeutic profiles. researchgate.net Researchers synthesize and test various analogs by modifying the side chain, introducing substituents to the ring, or expanding the ring structure to understand how these changes affect biological activity. tandfonline.com

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for this comparative research. mdpi.comnih.gov By comparing the metabolite profiles of different species or under different conditions, scientists can identify key metabolic differences and bioactive compounds. mdpi.comnih.govresearchgate.net For example, a comparative analysis of metabolites in different poplar clones revealed significant variations in their chemical composition, which could be linked to their distinct properties. nih.gov Similarly, comparing the metabolites of endophyte-infected and uninfected plants has provided insights into the symbiotic relationship and the production of beneficial compounds. mdpi.com

These comparative approaches can lead to the identification of new lead compounds with enhanced efficacy or novel mechanisms of action. For instance, a study on asparagusic acid analogs showed that their inhibitory effects against thioredoxin reductase (TrxR) were dependent on the presence of a Michael acceptor functionality, rather than the 1,2-dithiolane moiety itself. researchgate.net

Integration of Multi-Omics Data (e.g., Transcriptomics, Metabolomics) in Dithiolane Research

The integration of multiple "omics" datasets, such as transcriptomics and metabolomics, offers a holistic view of the biological effects of this compound and its analogs. wustl.edunih.gov This systems-level approach allows researchers to connect changes in gene expression (transcriptome) with alterations in the cellular chemical profile (metabolome), providing a more complete understanding of the compound's mechanism of action. researchgate.net

Multi-omics data integration can be approached in several ways, including early integration, where data from different omics layers are concatenated, and more sophisticated model-based integration methods. nih.govyoutube.com These approaches can help in identifying key pathways and regulatory networks affected by the compound of interest. researchgate.net

For example, a transcriptomic analysis of citrus buds treated with indole-3-butyric acid identified numerous up- and downregulated genes, revealing the molecular mechanisms behind its effects on bud germination. nih.gov Similarly, plasma metabolomics has been used to identify metabolic pathways, such as linoleic acid metabolism, that are associated with bone mineral density. nih.gov By combining these different layers of biological information, researchers can build more comprehensive models of how dithiolane compounds exert their effects and identify potential biomarkers for their activity. nih.govpeerj.com

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of 4-(1,2-Dithiolan-3-yl)butanoic acid?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₇H₁₂O₂S₂, monoisotopic mass 192.027872) and nuclear magnetic resonance (NMR) spectroscopy to resolve the dithiolane ring structure and butanoic acid chain. Purity can be assessed via HPLC with UV detection at 210–254 nm, leveraging protocols similar to those used for sulfur-containing analogs like lipoic acid .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges, optimized for polar sulfur-containing compounds, followed by LC-MS/MS with electrospray ionization (ESI) in negative mode. Internal standards (e.g., deuterated analogs) should address matrix effects, as demonstrated in wastewater analysis of structurally similar phenolic acids .

Q. How does the absence of defined stereocenters impact its reactivity and applications?

- Methodological Answer : Unlike chiral analogs (e.g., α-lipoic acid, which has an (R)-configuration ), the lack of stereocenters simplifies synthetic routes but may reduce target specificity. Comparative studies using enantiomerically pure derivatives can clarify stereochemical effects on redox behavior or protein interactions .

Advanced Research Questions

Q. What synthetic strategies enable conjugation of this compound to gold nanoparticles (AuNPs) for biomedical applications?

- Methodological Answer : The dithiolane ring’s disulfide bond allows spontaneous Au–S bond formation on AuNP surfaces. Co-functionalization with peptides (e.g., cyclic RGDyK) can be achieved via carbodiimide-mediated amidation of the butanoic acid group. Optimize ligand ratios (e.g., 1:10 peptide:dithiolane) to balance stability and targeting efficiency, as shown in tumor-targeting nanoprobes .

Q. How does this compound’s redox activity compare to α-lipoic acid in biological systems?

- Methodological Answer : While both compounds feature a dithiolane ring, α-lipoic acid’s longer pentanoic chain and (R)-stereocenter enhance mitochondrial uptake and antioxidant recycling. Electrochemical studies (cyclic voltammetry) can quantify redox potentials, and in vitro assays (e.g., glutathione regeneration) may reveal differences in cofactor activity .

Q. What are the challenges in isolating and characterizing degradation products under oxidative conditions?

- Methodological Answer : Oxidative ring-opening of the dithiolane generates sulfonic acid derivatives. Use LC-HRMS with collision-induced dissociation (CID) to identify fragments. Stabilize intermediates via derivatization (e.g., methyl esterification) and compare degradation pathways to those of lipoic acid under controlled pH and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.